Verbenol

Descripción general

Descripción

Verbenol is a natural compound that is found in the bark of certain trees, including the Douglas fir and the ponderosa pine. It is a type of alcohol that has been studied extensively for its potential uses in scientific research. This compound has been shown to have a range of biochemical and physiological effects, and it is believed to have potential applications in fields such as medicine, agriculture, and environmental science.

Aplicaciones Científicas De Investigación

Repelente de Escarabajos de la Corteza

Verbenol ha ganado atención como un posible repelente universal de escarabajos de la corteza. Los escarabajos de la corteza (Curculionidae: Scolytinae) pasan la mayor parte de sus vidas dentro de los tejidos de las plantas huésped, y su comportamiento se guía por complejas señales olfativas. This compound inhibe la atracción en muchas especies de escarabajos de la corteza plaga, lo que lo convierte en una herramienta valiosa para proteger los árboles de las infestaciones. Sin embargo, algunos estudios han reportado fallas en la protección de árboles utilizando this compound. Los investigadores continúan explorando su efectividad y funciones ecológicas {svg_1}.

Interacción del Microbioma

La liberación de this compound puede no ser una señal activa de los propios escarabajos, sino más bien una señal pasiva resultante de los microorganismos durante la colonización del huésped. Teniendo esto en cuenta, algunos científicos abogan por reconocer al escarabajo de la corteza y su microbioma como una entidad (un ‘holobionte’). Comprender los patrones de liberación temporal y deducir las funciones específicas de this compound para diferentes especies puede mejorar las estrategias de manejo de plagas {svg_2}.

Comportamiento de los Enemigos Naturales

Sorprendentemente, los enemigos naturales (como los depredadores o los parasitoides) no suelen ser atraídos por el this compound. Sin embargo, se necesita más investigación para explorar este aspecto. Investigar cómo el this compound afecta el comportamiento de otros taxones puede brindar información sobre su papel ecológico {svg_3}.

Escarabajos Saproxílicos

El impacto de this compound se extiende más allá de los escarabajos de la corteza. En un estudio realizado en un bosque de pinos en Toscana (Italia), se agregaron bolsitas de verbenona a las trampas cebadas con feromonas de escarabajos de la corteza. Los investigadores evaluaron sus efectos en varios escarabajos saproxílicos. Comprender su influencia en las especies no objetivo es crucial para el manejo integrado de plagas {svg_4}.

Feromona Anti-agregación

This compound se considera una feromona anti-agregación para especies de escarabajos de la corteza económicamente significativas. Los bioensayos utilizando trampas de embudo Lindgren revelaron cómo diferentes especies de escarabajos de la corteza responden a las dosis de verbenona. Al comprender sus efectos sobre el comportamiento de agregación, podemos refinar los enfoques de manejo de plagas {svg_5}.

Ecosistemas Forestales

El impacto de this compound en los ecosistemas forestales se extiende más allá de los árboles individuales. Al estudiar sus efectos en los escarabajos de la corteza y los organismos asociados, los investigadores pueden desarrollar estrategias más efectivas para mantener bosques saludables.

En resumen, las propiedades multifacéticas de this compound lo convierten en un tema fascinante de estudio. Su potencial como repelente de escarabajos de la corteza, las interacciones con los microbiomas y los efectos sobre los enemigos naturales justifican una mayor investigación. Además, comprender sus implicaciones ecológicas más amplias puede informar las prácticas de gestión forestal sostenible. 🌲🪲🔬 {svg_6} {svg_7} {svg_8}.

Mecanismo De Acción

Verbenol, a group of stereoisomeric bicyclic monoterpene alcohols, is an active component of insect pheromones and essential oils . This article will delve into the mechanism of action of this compound, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.

Target of Action

This compound primarily targets the structural gene products (Nor-1, Omt-1, and Vbs) of aflatoxin biosynthetic machinery . These targets play a crucial role in the production of aflatoxin B1 (AFB1), a potent carcinogenic compound produced by Aspergillus flavus .

Mode of Action

This compound interacts with its targets (Nor-1, Omt-1, and Vbs) through a process of binding that leads to the impairment of their functionality . This inhibitory action of this compound on these targets has been confirmed through docking and molecular dynamics (MD) simulation results .

Biochemical Pathways

The antifungal mode of action of this compound involves targeting the cell membrane, mitochondria, and carbohydrate catabolism . The binding of this compound to the structural gene products (Nor-1, Omt-1, and Vbs) of aflatoxin biosynthetic machinery disrupts these biochemical pathways, thereby inhibiting the production of aflatoxin B1 .

Pharmacokinetics

While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-documented, it is known that this compound is a major component of Zingiber officinale essential oil (ZOEO), with an anti-aflatoxigenic activity found to be 0.5 µl/ml

Result of Action

The result of this compound’s action is the inhibition of aflatoxin B1 production, a potent carcinogenic compound . This is achieved through the impairment of the functionality of the structural gene products (Nor-1, Omt-1, and Vbs) of aflatoxin biosynthetic machinery .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the synthesis of this compound occurs under an aerobic environment when one or both of its precursors, α-pinene or this compound, are present . More research is needed to fully understand how various environmental factors influence the action, efficacy, and stability of this compound.

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Verbenol plays a crucial role in biochemical reactions, particularly in its antifungal and anti-aflatoxigenic activities. It interacts with several enzymes and proteins, including Nor-1, Omt-1, and Vbs, which are structural gene products of the aflatoxin biosynthetic machinery. The binding of this compound to these gene products stabilizes them, impairing their functionality and inhibiting aflatoxin production . Additionally, this compound affects membrane integrity, mitochondrial membrane potential, and carbohydrate catabolism, further elucidating its antifungal mode of action .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It influences cell function by targeting the cell membrane, mitochondria, and carbohydrate metabolism. This compound’s interaction with the cell membrane leads to perturbations in ergosterol content and membrane cations, affecting membrane integrity . In mitochondria, this compound impacts the mitochondrial membrane potential, disrupting cellular energy production . Furthermore, this compound’s influence on carbohydrate catabolism alters cellular metabolism, contributing to its antifungal properties .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the structural gene products Nor-1, Omt-1, and Vbs, inhibiting their activity and impairing aflatoxin biosynthesis . This binding interaction stabilizes the gene products, leading to a loss of functionality and a reduction in aflatoxin production . Additionally, this compound’s effects on membrane integrity and mitochondrial function further contribute to its antifungal activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound exhibits stability and maintains its antifungal activity over extended periods. Its degradation products may also contribute to its overall bioactivity. Long-term studies have shown that this compound’s effects on cellular function, including membrane integrity and mitochondrial function, persist over time, indicating its potential for sustained therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits potent antifungal and anti-aflatoxigenic activities without significant adverse effects. At higher doses, this compound may exhibit toxic effects, including disruptions in cellular metabolism and membrane integrity . Threshold effects have been observed, where the efficacy of this compound plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that influence its bioactivity. It affects metabolic flux and metabolite levels, contributing to its antifungal properties. This compound’s interaction with enzymes involved in carbohydrate catabolism and mitochondrial function further elucidates its role in cellular metabolism .

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. These interactions influence its localization and accumulation, affecting its bioactivity. This compound’s distribution within cellular compartments, including the cell membrane and mitochondria, plays a crucial role in its antifungal activity .

Subcellular Localization

This compound’s subcellular localization is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. This compound’s localization to the cell membrane and mitochondria is essential for its antifungal properties, as it affects membrane integrity and mitochondrial function .

Propiedades

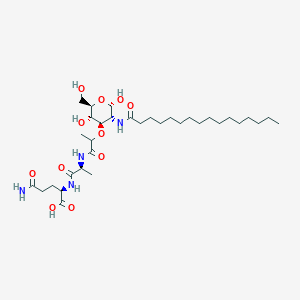

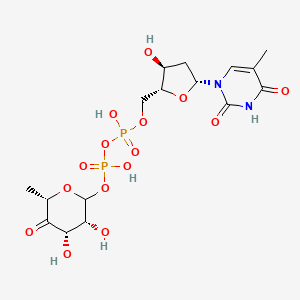

IUPAC Name |

4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c1-6-4-9(11)8-5-7(6)10(8,2)3/h4,7-9,11H,5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WONIGEXYPVIKFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(C2CC1C2(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2042511 | |

| Record name | Verbenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2042511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to slightly yellow solid; Balsamic aroma | |

| Record name | Verbenol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1403/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

214.00 to 215.00 °C. @ 760.00 mm Hg | |

| Record name | Verbenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036129 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

very slightly, Very slightly soluble in water, Soluble (in ethanol) | |

| Record name | Verbenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036129 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Verbenol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1403/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

473-67-6, 5416-53-5 | |

| Record name | Verbenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=473-67-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Verbenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000473676 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC6833 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6833 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Verbenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2042511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.793 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Verbenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036129 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

63.00 to 67.00 °C. @ 760.00 mm Hg | |

| Record name | Verbenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036129 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.